Palmitoleato de etilo

Descripción general

Descripción

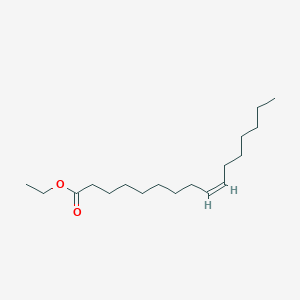

Ethyl palmitoleate is an ester derived from palmitoleic acid and ethanol. It is a long-chain fatty acid ethyl ester with the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol . This compound is known for its presence in various natural sources, including macadamia oil and sea buckthorn oil, where it contributes to the lipid profile .

Aplicaciones Científicas De Investigación

Ethyl palmitoleate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Studied for its role in cellular metabolism and lipid signaling pathways.

Medicine: Investigated for its potential anti-inflammatory and insulin-sensitizing effects.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties

Mecanismo De Acción

Target of Action

Ethyl palmitoleate is a long-chain fatty acid ethyl ester . Its primary targets are the metabolic processes in the body. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 .

Mode of Action

Ethyl palmitoleate interacts with its targets by regulating different metabolic processes. It has been described as a lipokine, a lipid hormone that can regulate systemic metabolism . It is known to increase insulin sensitivity in muscle, stimulate β cell proliferation, prevent endoplasmic reticulum stress, and regulate lipogenic activity in white adipocytes .

Biochemical Pathways

The synthesis of ethyl palmitoleate involves the conversion of palmitic acid into palmitoleic acid via the action of stearoyl-CoA desaturase-1 . This process affects various metabolic pathways, including those involved in diabetes, cardiovascular disease, and nonalcoholic fatty liver disease .

Pharmacokinetics

It is known that circulating levels of palmitoleate are proportional to fat mass and total nefa levels .

Result of Action

The action of ethyl palmitoleate results in various molecular and cellular effects. It has been shown to have beneficial effects on metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease . It is also known to prevent the decrease in insulin sensitivity associated with excess palmitate .

Análisis Bioquímico

Biochemical Properties

Ethyl palmitoleate is involved in various biochemical reactions. It is one of the fatty acid ethyl esters that increase cytosolic Ca2+ concentration, leading to pancreatic acinar cell injury due to excessive consumption of ethanol

Cellular Effects

Ethyl palmitoleate has been shown to have diverse effects on cells. For instance, it has been associated with an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, ethyl palmitoleate has been shown to cause sustained, concentration-dependent increases in Ca2+ that can lead to cell death

Dosage Effects in Animal Models

The effects of ethyl palmitoleate can vary with different dosages in animal models. For instance, in a study where mice received two injections of ethyl palmitoleate (165 mg/kg) and ethanol (1.35 g/kg) at a 1-hour interval, it was found that the infusion of fatty acid ethyl esters causes features of acute pancreatitis

Metabolic Pathways

Ethyl palmitoleate is involved in various metabolic pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1

Transport and Distribution

It is known to alter the membrane affinity of the substrate protein, which can change its localization or accumulation

Subcellular Localization

It is known to alter the membrane affinity of the substrate protein, which can change its localization

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl palmitoleate can be synthesized through the esterification of palmitoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where palmitoleic acid and ethanol are heated together in the presence of the catalyst until the ester is formed .

Industrial Production Methods: In industrial settings, the production of ethyl palmitoleate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through distillation or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl palmitoleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: It can be reduced to form saturated esters.

Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated esters.

Reduction: Saturated ethyl esters.

Substitution: Various substituted esters depending on the reagents used.

Comparación Con Compuestos Similares

Ethyl oleate: Another long-chain fatty acid ethyl ester derived from oleic acid.

Ethyl linoleate: Derived from linoleic acid, known for its role in skin health.

Ethyl stearate: A saturated fatty acid ethyl ester derived from stearic acid.

Uniqueness: Ethyl palmitoleate is unique due to its monounsaturated nature, which imparts distinct biological activities compared to its saturated and polyunsaturated counterparts. Its ability to modulate lipid metabolism and exhibit anti-inflammatory properties sets it apart from other similar compounds .

Actividad Biológica

Ethyl palmitoleate, a long-chain fatty acid ethyl ester derived from palmitoleic acid, has garnered attention for its potential biological activities, particularly in anti-inflammatory and metabolic contexts. This article consolidates findings from various studies to provide a comprehensive overview of the biological effects of ethyl palmitoleate.

Chemical Structure and Properties

Ethyl palmitoleate (C18H34O2) is formed through the esterification of palmitoleic acid with ethanol. Its structure is characterized by a long hydrocarbon chain with a cis double bond at the ninth carbon position, which influences its biological functions. The compound is primarily found in various natural sources, including certain fish oils and plant oils.

Anti-Inflammatory Effects

Research indicates that ethyl palmitoleate exhibits significant anti-inflammatory properties. A study demonstrated that both methyl palmitate and ethyl palmitate effectively reduced inflammation in rat models. These compounds decreased carrageenan-induced paw edema and lowered levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia models. Furthermore, they inhibited the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses .

Summary of Anti-Inflammatory Findings

| Study | Model | Outcome |

|---|---|---|

| Rat models | Reduced paw edema; decreased TNF-α and IL-6 levels; inhibited NF-κB expression |

Metabolic Effects

Ethyl palmitoleate has also been associated with beneficial metabolic effects. It has been shown to lower plasma cholesterol and triglyceride levels effectively, comparable to linoleate . This lipid-lowering effect is crucial for managing conditions such as hyperlipidemia and cardiovascular diseases.

The mechanisms underlying the biological activities of ethyl palmitoleate involve several pathways:

- Cytokine Modulation : Ethyl palmitoleate reduces pro-inflammatory cytokine production, which plays a pivotal role in chronic inflammation and metabolic disorders.

- Lipid Metabolism : By influencing lipid profiles, ethyl palmitoleate aids in maintaining healthy cholesterol levels, potentially through modulation of liver lipid metabolism.

- Cellular Signaling : It may affect signaling pathways involved in inflammation resolution, promoting the conversion of fatty acids into bioactive lipid mediators with anti-inflammatory properties .

Case Studies

Several case studies have documented the effects of ethyl palmitoleate on health outcomes:

- Chronic Inflammation : In a clinical setting, patients exhibiting chronic inflammatory conditions showed improvement in symptoms following supplementation with fatty acid esters including ethyl palmitoleate.

- Liver Health : In animal models subjected to liver damage, administration of ethyl esters resulted in improved liver function tests and histological outcomes, suggesting protective effects against liver injury .

Propiedades

IUPAC Name |

ethyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316159 | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-10-4 | |

| Record name | Ethyl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56219-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2016H5BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl palmitoleate in insect communication?

A1: Research suggests that Ethyl palmitoleate might play a role in the sexual communication of certain insect species. For instance, in the fruit fly Bactrocera frauenfeldi, Ethyl palmitoleate was identified as a moderate component of volatile compounds found in female rectal glands, which are known to release pheromones. [] While Ethyl palmitoleate itself did not elicit a strong electrophysiological response in the flies, its presence in the complex mixture of rectal gland volatiles could contribute to species recognition and mate attraction.

Q2: Can Ethyl palmitoleate be considered a biomarker for prenatal alcohol exposure?

A2: Yes, Ethyl palmitoleate, along with other fatty acid ethyl esters (FAEEs), is being investigated as a potential biomarker for fetal alcohol exposure. Studies have detected elevated levels of Ethyl palmitoleate in meconium samples from alcohol-exposed newborns. [, ] The presence and concentration of Ethyl palmitoleate in meconium could provide valuable information about prenatal alcohol exposure and potentially aid in the early identification of infants at risk for fetal alcohol spectrum disorders.

Q3: Is Ethyl palmitoleate found naturally in any food sources?

A3: Yes, Ethyl palmitoleate is found naturally in various food sources. It has been identified as a volatile compound in Chinese dates, contributing to their distinct aroma profile. [] Additionally, it's been detected in American persimmons (Diospyros virginiana L.) fruits, where it likely contributes to the fruit's overall aroma profile and potentially plays a role in reducing astringency. []

Q4: Can bacteria be engineered to produce Ethyl palmitoleate for biodiesel production?

A4: Yes, researchers have successfully engineered Escherichia coli bacteria to produce Ethyl palmitoleate as part of a mixture referred to as "Microdiesel." [] By introducing genes from other organisms, the engineered E. coli can produce ethanol and then esterify it with fatty acids, leading to the formation of Ethyl palmitoleate and other fatty acid ethyl esters (FAEEs). This approach holds promise for the sustainable production of biodiesel-like fuels from renewable resources.

Q5: What is the molecular formula and weight of Ethyl palmitoleate?

A5: The molecular formula of Ethyl palmitoleate is C18H34O2. Its molecular weight is 282.46 g/mol.

Q6: What analytical techniques are commonly used to identify and quantify Ethyl palmitoleate?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying Ethyl palmitoleate. [, , , ] This method separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis for efficient extraction of volatile compounds like Ethyl palmitoleate. []

Q7: Has Ethyl palmitoleate been found in any pharmaceutical formulations?

A8: While Ethyl palmitoleate itself hasn't been widely incorporated into pharmaceutical formulations, it's been identified as a component of Zhitong Huazheng capsules, a traditional Chinese medicine. [] This suggests potential pharmaceutical applications, but further research is needed to understand its specific pharmacological effects and potential therapeutic benefits.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.